1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
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Overview
Description
“1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a chemical compound with the molecular formula C11H22N2O4S . It is also known as "tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate" .
Molecular Structure Analysis
The molecular weight of this compound is 278.37 . The molecular structure can be represented by the SMILES string:CC(C)(C)OC(=O)NC1CCN(S(=O)(C)=O)CC1
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Synthesis and Application in Organic Chemistry
1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea serves as an intermediate in the synthesis of various organic compounds, demonstrating the versatility of urea derivatives in organic synthesis. For instance, tert-butylsulfonylmethyllithium, prepared from methyllithium and tert-butyl methyl sulfone, showcases methylene-transfer reactivity towards nonactivated olefins under nickel catalysis, highlighting the utility of tert-butyl based sulfone derivatives in organic transformations (Gai, Julia, & Verpeaux, 1991). Additionally, synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps, underscores the significance of tert-butyl and piperidine based urea compounds in the development of pharmaceutical intermediates (Wang, Wang, Tang, & Xu, 2015).
Applications in Medicinal Chemistry
This compound derivatives have shown promising applications in medicinal chemistry, particularly as inhibitors of soluble epoxide hydrolase (sEH), a target for the treatment of inflammatory pain. Studies have developed 1,3-disubstituted ureas with piperidyl moieties as sEH inhibitors, demonstrating enhanced pharmacokinetic profiles and efficacy in reducing inflammatory pain in animal models, signifying the potential therapeutic value of these compounds (Rose et al., 2010).
Contributions to the Study of Binding Constants and Solubilities
Research on the quantitative effects of antihydrophobic agents on binding constants and solubilities in water has employed derivatives similar to this compound. These studies provide insights into the hydrophobic interactions in biochemical systems, further elucidating the role of tert-butylphenyl groups in modulating binding affinities and solubility properties in aqueous environments (Breslow & Halfon, 1992).
Safety and Hazards
Properties
IUPAC Name |
1-tert-butyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-12(2,3)14-11(16)13-9-10-5-7-15(8-6-10)19(4,17)18/h10H,5-9H2,1-4H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRPGLMDYCRLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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